1-Fluoro-4-iodo-2-methoxybenzene
Overview
Description
1-Fluoro-4-iodo-2-methoxybenzene is a useful research compound. Its molecular formula is C7H6FIO and its molecular weight is 252.02 g/mol. The purity is usually 95%.
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Biological Activity
1-Fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO) is an aromatic compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group (-OCH₃) attached to a benzene ring. This unique combination of substituents significantly influences its chemical reactivity and potential biological activity. The compound is notable for its applications in organic synthesis, drug discovery, and as a precursor in the development of radiotracers.
The presence of halogen atoms (fluorine and iodine) in this compound enhances its reactivity, allowing it to participate in various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The compound can undergo reactions where nucleophiles replace the fluorine or iodine atoms on the benzene ring.
- Electrophilic Aromatic Substitution : The methoxy group can activate the aromatic ring towards electrophilic attack.
These reactions are crucial for synthesizing more complex organic molecules that may exhibit biological activity.
The biological activity of this compound is largely determined by its interactions with biological targets. The mechanism of action may involve:
- Binding Affinities : The halogen substituents can enhance binding interactions through hydrogen bonding or halogen bonding mechanisms, influencing the compound's pharmacokinetic properties and bioavailability.
- Metabolic Stability : The presence of a methoxy group may improve the metabolic stability of derivatives, making them suitable candidates for drug development.
Biological Activity and Applications
Research has indicated that compounds with similar structures to this compound can exhibit various biological activities, including:
- Anticancer Activity : Analogues of this compound have been synthesized and tested for their efficacy against cancer cell lines. For instance, a mono-fluorinated derivative has shown promising results in inhibiting cancer cell proliferation.
Compound Name | Activity | Reference |
---|---|---|
Combretastatin A-4 analogue | Anticancer | |
Various fluorinated phenols | Enzyme inhibition |
Case Studies
Several studies highlight the biological relevance of this compound and its derivatives:
- Synthesis of Anticancer Agents : Research focused on synthesizing fluorinated analogues has demonstrated that modifications to the structure can lead to enhanced anticancer properties. For example, a study reported the synthesis of a derivative that showed significant activity against specific cancer cell lines with high selectivity .
- Radiotracer Development : The incorporation of radioisotope iodine (¹²³I) into this compound allows for the creation of radiotracers used in medical imaging. These radiotracers benefit from improved biocompatibility due to the methoxy group .
Properties
IUPAC Name |
1-fluoro-4-iodo-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKZLAZICFOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650219 | |
Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773855-64-4 | |
Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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